molecular formula C19H22N2O3S B2909908 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide CAS No. 684232-39-1

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B2909908
CAS No.: 684232-39-1
M. Wt: 358.46
InChI Key: NIAHIFCITHWKSZ-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide is a benzamide derivative featuring a tetrahydrobenzo[d]thiazol core substituted with 5,5-dimethyl and 7-oxo groups. The benzamide moiety is para-substituted with an isopropoxy group, which influences its physicochemical and pharmacological properties. This compound belongs to a broader class of thiazole-based amides, often investigated for kinase inhibition, antiparasitic activity, or cardioprotective effects .

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-11(2)24-13-7-5-12(6-8-13)17(23)21-18-20-14-9-19(3,4)10-15(22)16(14)25-18/h5-8,11H,9-10H2,1-4H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAHIFCITHWKSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s tetrahydrobenzo[d]thiazol core is shared with several analogs, but substituent variations critically modulate activity:

Compound Name Substituent on Benzamide Core Structure Modifications Key Functional Groups
Target Compound 4-isopropoxy 5,5-dimethyl; 7-oxo Amide, thiazole, isopropoxy
N-(5,5-dimethyl-7-oxo-...)-4-methylbenzamide (Discontinued) 4-methyl 5,5-dimethyl; 7-oxo Amide, thiazole, methyl
Compound 12 () 3-(3-methoxyphenyl)benzo[b]thiophene Tetrahydrobenzo[d]thiazol Benzo[b]thiophene, methoxy
Example 31 (ROCK Inhibitor, ) 3,4-dimethoxy; propylamino Tetrahydrobenzo[d]thiazol Dimethoxy, propylamino
N-(4-Chloro-6-nitrobenzo[d]thiazol-2-yl) derivatives Succinimide/phthalimide Diazepine-fused thiazole Chloro, nitro, anhydride-derived

Key Observations :

  • The isopropoxy group in the target compound enhances lipophilicity compared to methyl or hydrophilic dioxopyrrolidinyl groups (e.g., compound in ) .
  • Benzo[b]thiophene substitution (Compound 12) expands aromaticity, which may improve antiparasitic activity .

Activity Trends :

  • Electron-withdrawing groups (e.g., nitro, chloro in ) may enhance stability but reduce solubility.
  • Methoxy/isopropoxy substituents balance lipophilicity and bioavailability, critical for CNS-targeting agents .

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